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Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B608434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(R)-L 888607, identified as 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-

benzo[b]pyrrolizin-1-yl]acetic acid (CAS RN: 860033-06-3), is a potent and selective synthetic

agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells

(CRTH2). As a research compound targeting a key receptor in inflammatory and allergic

responses, a thorough understanding of its physicochemical properties and stability profile is

paramount for its application in drug discovery and development. This technical guide provides

a comprehensive overview of the known characteristics of (R)-L 888607, outlines general

experimental protocols for its characterization, and discusses its role within the CRTH2

signaling pathway.

While specific experimental data for (R)-L 888607 is not extensively available in the public

domain, this guide furnishes a framework for its scientific investigation based on its chemical

structure and general principles of pharmaceutical science.

Core Physicochemical Properties
A summary of the fundamental physicochemical properties of (R)-L 888607 is presented below.

It should be noted that while some data is available from commercial suppliers, other key

parameters such as melting point, pKa, and specific solubility values require experimental

determination.
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Property Data Source/Methodology

Chemical Name

2-[(1S)-9-[(4-

chlorophenyl)sulfanyl]-6-fluoro-

1H,2H,3H-benzo[b]pyrrolizin-1-

yl]acetic acid

IUPAC Nomenclature

CAS Number 860033-06-3 Chemical Abstracts Service

Molecular Formula C₁₉H₁₅ClFNO₂S Elemental Analysis

Molecular Weight 375.84 g/mol Mass Spectrometry

Appearance
White to off-white solid

(presumed)
Visual Inspection

Melting Point Not publicly available

Differential Scanning

Calorimetry (DSC) or Capillary

Melting Point Apparatus

pKa Not publicly available

Potentiometric titration, UV-Vis

Spectroscopy, or Capillary

Electrophoresis

Solubility Soluble in DMSO

Experimentally determined by

commercial suppliers. Further

quantitative analysis in various

aqueous and organic solvents

is required.

Stability Profile
The stability of (R)-L 888607 is a critical attribute for its handling, storage, and formulation.

Based on information from commercial suppliers, the compound is stable for several weeks at

ambient temperature, making it suitable for standard shipping conditions. For long-term

storage, a temperature of -20°C is recommended to ensure its integrity for over two years.

To establish a comprehensive stability profile, forced degradation studies are essential. These

studies involve subjecting the compound to a range of stress conditions to identify potential

degradation pathways and develop stability-indicating analytical methods.
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Recommended Forced Degradation Conditions:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).

Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The

following sections outline general methodologies for determining key physicochemical and

stability parameters for an acidic compound like (R)-L 888607.

Determination of Aqueous Solubility
This protocol describes a standard shake-flask method for determining the equilibrium solubility

of (R)-L 888607 in aqueous media.

Methodology:

Preparation of Saturated Solution: Add an excess amount of (R)-L 888607 to a known

volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values)

in a sealed, clear container.

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a

predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Separate the undissolved solid from the solution by centrifugation

followed by filtration through a 0.22 µm filter.

Quantification: Analyze the concentration of (R)-L 888607 in the clear filtrate using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.
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Data Analysis: The determined concentration represents the equilibrium solubility of the

compound under the tested conditions.

Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential for accurately quantifying the parent compound

and separating it from any degradation products.

Methodology:

Column Selection: A reversed-phase C18 column is a suitable starting point for a molecule

with the structural characteristics of (R)-L 888607.

Mobile Phase Optimization:

Aqueous Phase: An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is

typically used for acidic analytes to ensure consistent ionization.

Organic Phase: Acetonitrile or methanol are common organic modifiers.

Gradient Elution: A gradient elution program, starting with a lower percentage of the

organic phase and gradually increasing, is often necessary to separate compounds with a

range of polarities.

Detection: UV detection at a wavelength where (R)-L 888607 and its potential degradation

products exhibit significant absorbance. A photodiode array (PDA) detector is advantageous

for assessing peak purity.

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to

evaluate the method's ability to separate the parent peak from all degradation product peaks.

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for

parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow
(R)-L 888607 acts as an agonist at the CRTH2 receptor, which is a G protein-coupled receptor

(GPCR). The activation of CRTH2 by its natural ligand, prostaglandin D₂ (PGD₂), or an agonist
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like (R)-L 888607, initiates a signaling cascade that is central to type 2 inflammatory

responses.

CRTH2 Signaling Pathway

Extracellular Cell Membrane Intracellular

(R)-L 888607 / PGD2 CRTH2 Receptor
Binds to

Gi Protein Activation
Activates

Phospholipase C (PLC) Activation
Activates

IP3 & DAG Production
Catalyzes

Ca²⁺ Release from ER
Induces

Cellular Response
(e.g., Chemotaxis, Cytokine Release)

Leads to

Click to download full resolution via product page

Caption: CRTH2 receptor signaling pathway initiated by (R)-L 888607.

Experimental Workflow for Assessing Agonist Activity
The following workflow outlines a typical experimental procedure to confirm the agonist activity

of (R)-L 888607 on the CRTH2 receptor.
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Culture CRTH2-expressing cells
(e.g., Th2 cells, transfected cell line)

Treat cells with (R)-L 888607

Prepare serial dilutions of
(R)-L 888607

Incubate for a defined period

Perform functional assay
(e.g., Calcium mobilization, chemotaxis)

Analyze dose-response curve
and determine EC₅₀

Click to download full resolution via product page

Caption: Workflow for determining the agonist activity of (R)-L 888607.

Conclusion
(R)-L 888607 is a valuable research tool for investigating the role of the CRTH2 receptor in

health and disease. While a complete public dataset of its physicochemical and stability

properties is not currently available, this guide provides a solid foundation for its scientific

handling and characterization. The outlined experimental protocols offer a starting point for

researchers to generate the necessary data for their specific applications. A thorough

understanding of these properties is essential for ensuring the quality and reliability of

experimental outcomes and for any future development of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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